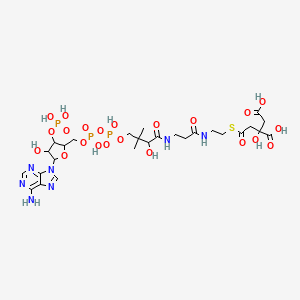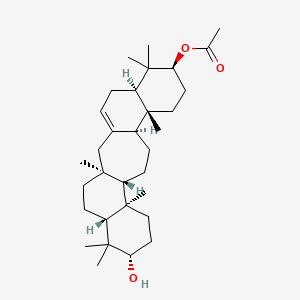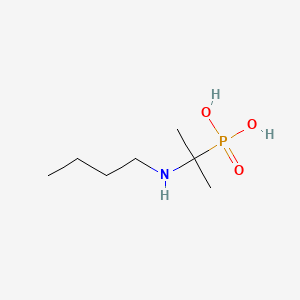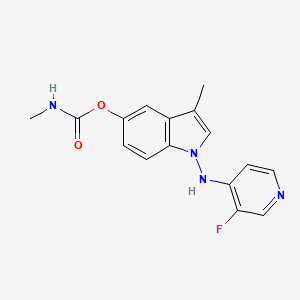
P10358
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of P10358 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluoropyridine derivative reacts with an appropriate nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.
Chemical Reactions Analysis
P10358 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridinyl group.
Scientific Research Applications
P10358 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving acetylcholinesterase inhibitors.
Biology: The compound is used to study the effects of acetylcholinesterase inhibition on various biological processes.
Medicine: This compound is being investigated as a potential treatment for Alzheimer’s disease due to its ability to enhance cognitive function and reverse scopolamine-induced deficits in animal models
Industry: The compound is used in the development of new pharmaceuticals targeting acetylcholinesterase.
Mechanism of Action
P10358 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
P10358 is compared with other acetylcholinesterase inhibitors such as tacrine and donepezil:
Similar compounds include:
- Tacrine
- Donepezil
- Rivastigmine
- Galantamine
This compound stands out due to its unique chemical structure and potent acetylcholinesterase inhibitory activity .
Properties
CAS No. |
188240-59-7 |
|---|---|
Molecular Formula |
C16H15FN4O2 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H15FN4O2/c1-10-9-21(20-14-5-6-19-8-13(14)17)15-4-3-11(7-12(10)15)23-16(22)18-2/h3-9H,1-2H3,(H,18,22)(H,19,20) |
InChI Key |
GUHMRCCRDRBMHO-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)OC(=O)NC)NC3=C(C=NC=C3)F |
Key on ui other cas no. |
188240-59-7 |
Synonyms |
1-((3-fluoro-4-pyridinyl)amino)-3-methyl-1(H)-indole-5-yl methyl carbamate P 10358 P-10358 P10358 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)
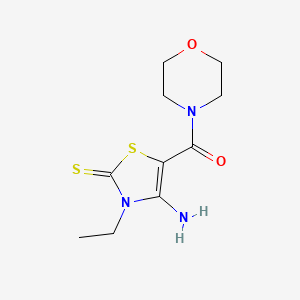
![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)
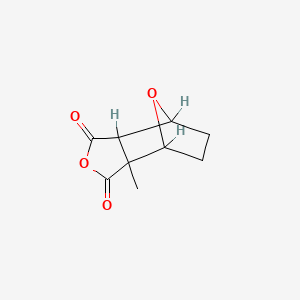
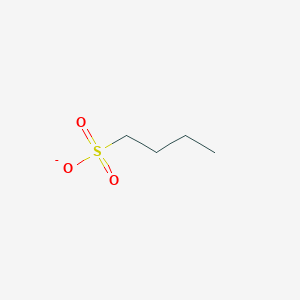
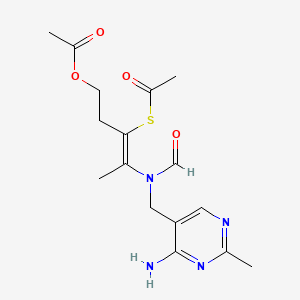
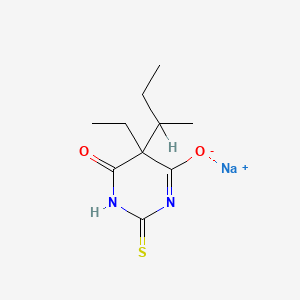
![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)
![BENZYL[SULFANYL(CARBONOTHIOYL)]AMINE](/img/structure/B1229391.png)
